molecular formula C11H22N2O2 B5196319 N,N'-dibutylmalonamide CAS No. 10174-66-0

N,N'-dibutylmalonamide

Cat. No.: B5196319
CAS No.: 10174-66-0
M. Wt: 214.30 g/mol
InChI Key: UVWGCLFGWOUYMS-UHFFFAOYSA-N
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Description

N,N'-Dibutylmalonamide (CAS 91914-98-6) is a chemical compound developed for specialized research applications. As a member of the malonamide family, it shares structural similarities with compounds like N,N,N',N'-Tetrabutylmalonamide (TBMA) , which is extensively studied as a key extractant in hydrometallurgy and nuclear fuel reprocessing, specifically in the DIAMEX (DIAmide EXtraction) process for separating actinides and lanthanides from acidic solutions . This suggests potential research applications for this compound in the field of solvent extraction, where its structure could be investigated for coordinating with various metal ions . The mechanism of action for malonamide extractants typically involves the formation of complexes with metal cations, often in combination with nitrate anions, in the organic phase . Research on related compounds indicates that the stoichiometry of these complexes, such as a 1:2 metal-to-ligand ratio, is a critical area of study for optimizing separation efficiency . Researchers are exploring the structure-activity relationships of malonamides by varying alkyl substituents on the nitrogen atoms to enhance properties like selectivity, solubility, and resistance to hydrolysis . This compound serves as a valuable intermediate or model compound in this ongoing research to develop novel separation protocols and understand fundamental coordination chemistry. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should be performed by trained personnel in a controlled laboratory setting, adhering to appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dibutylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-5-7-12-10(14)9-11(15)13-8-6-4-2/h3-9H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWGCLFGWOUYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30906581
Record name N~1~,N~3~-Dibutylpropanediimidic acid
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Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10174-66-0
Record name NSC87702
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~3~-Dibutylpropanediimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N,n Dibutylmalonamide and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of N,N'-disubstituted malonamides, including N,N'-dibutylmalonamide, often relies on the reaction between a malonic acid derivative and an appropriate amine. One of the most common methods involves the acylation of a secondary amine with a malonyl dihalide.

A well-documented route is the synthesis of N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA), a close analogue. This process involves reacting N-methylbutylamine with malonyl dichloride. iaea.org The reaction is typically carried out in a solvent like methylene (B1212753) chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. iaea.org The mixture is often refluxed for a couple of hours to ensure the completion of the reaction. iaea.org The final product can be purified through a series of washings and recrystallization, yielding a high-purity crystalline solid. iaea.org

Another established approach starts from a dialkyl malonate, such as diethyl malonate. For instance, N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA) has been synthesized in a single step by refluxing diethyl malonate with N-cyclohexyl methyl amine at elevated temperatures (around 170°C). researchgate.net This method avoids the use of more corrosive reagents like malonyl dichloride and offers a straightforward route to the desired product, which can be purified by recrystallization. researchgate.net A general strategy for many malonamide (B141969) derivatives involves reacting a dicarboxylic acid with thionyl chloride to form the diacyl chloride intermediate, which is then reacted with an amine in the presence of a base like pyridine. mdpi.com

Table 1: Summary of Established Synthetic Conditions for Malonamides

Starting MaterialsReagents & SolventsKey ConditionsProduct ExampleYieldSource(s)
N-methylbutylamine, Malonyl dichlorideMethylene chloride, TriethylamineNitrogen atmosphere, Reflux for 2 hoursN,N'-dimethyl-N,N'-dibutylmalonamide~85% iaea.org
Diethyl malonate, N-cyclohexyl methyl amineNone (neat reaction)Reflux at 170°C for 3-4 hoursN,N′-dimethyl-N,N′-dicyclohexyl-malonamide78% researchgate.net
Cyclopropane-1,1-dicarboxylic acid, Aniline derivativeThionyl chloride, Pyridine, Anhydrous THFStir at 80°C for 16h, then ambient temp for 2hSubstituted malonamidesNot specified mdpi.com

Modified and Green Synthesis Approaches for Malonamides

In line with the principles of green chemistry, significant efforts have been made to develop more efficient, atom-economical, and environmentally benign methods for synthesizing malonamides. These include one-pot multicomponent reactions (MCRs) that minimize waste and simplify procedures.

A notable green approach is a one-pot, five-component reaction to synthesize malonamide derivatives at room temperature. researchgate.net This method combines an isocyanide, Meldrum's acid, an arylidene malononitrile (B47326), and two equivalents of an amine in a solvent like dichloromethane. researchgate.netresearchgate.net The reaction proceeds efficiently under mild conditions, offering advantages in pot, atom, and step economy (PASE). researchgate.net

For the synthesis of nonsymmetrical malonamides, a flexible and atom-economical method has been developed using readily available isocyanates and β-ketoamides. rsc.org This process is mediated by magnesium chloride (MgCl₂) with a base in an alcoholic solvent, proceeding through a nucleophilic addition/deacetylation sequence. rsc.org The key benefits of this approach include its operational simplicity, mild reaction conditions, and broad substrate tolerance. rsc.org

Table 2: Overview of Modified and Green Synthesis Approaches

Method TypeKey ReagentsConditionsAdvantagesSource(s)
Five-Component ReactionIsocyanide, Meldrum's acid, Arylidene malononitrile, AmineDichloromethane, Ambient temperatureHigh efficiency, Minimal waste, Straightforward procedure researchgate.netresearchgate.net
Nucleophilic Addition/DeacetylationIsocyanate, β-ketoamide, MgCl₂, BaseAlcoholic solvent, Mild conditionsStep-economy, Ease of work-up, Broad substrate scope rsc.org
Michael AdditionN(1),N(3)-di(pyridin-2-yl)malonamide, α,β-unsaturated ketonesDBU, DichloromethaneAmbient temperature, High yields for potential α-glucosidase inhibitors nih.gov

Isotopic Labeling Strategies for Mechanistic Probing (e.g., Deuteration)

Isotopic labeling is a powerful tool for investigating reaction mechanisms and for the structural analysis of complex systems. In the context of malonamides, deuteration (the replacement of ¹H with ²H, or deuterium) has been specifically employed to aid in fundamental research on solvent extraction systems. figshare.comresearchgate.net

A method has been developed for the deuteration of malonamide derivatives using palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) as catalysts in a D₂O/2-propanol mixture. figshare.comresearchgate.netresearchgate.nettandfonline.com This technique allows for the controlled replacement of hydrogen atoms with deuterium (B1214612), achieving a deuteration rate of up to approximately 75%. figshare.comresearchgate.netresearchgate.net Crucially, this isotopic substitution does not alter the chemical behavior of the malonamides in terms of their extraction of metal ions. figshare.comresearchgate.net

The primary advantage of using deuterated malonamides lies in neutron scattering techniques, such as small-angle neutron scattering (SANS) and neutron reflectivity (NR). tandfonline.com The significant difference in the coherent neutron scattering cross-section between protium (B1232500) (¹H) and deuterium (²H) allows researchers to use contrast-matching methods. figshare.comtandfonline.com This helps to elucidate the microscopic structure of specific solute species within the organic phase and at the liquid-liquid interface during solvent extraction processes. researchgate.netresearchgate.net

Table 3: Deuteration of Malonamide Derivatives

TechniqueCatalystsReagents/SolventsMax. Deuteration RateApplicationSource(s)
Catalytic H/D ExchangePd/C, Rh/CD₂O/2-propanol mixture~75%Structural analysis via Small-Angle Neutron Scattering (SANS) and Neutron Reflectivity (NR) figshare.comresearchgate.netresearchgate.nettandfonline.com

Functionalization Approaches for Heterogeneous Materials (e.g., Polymeric Supports)

Immobilizing malonamide extractants onto solid supports, such as polymers, creates heterogeneous materials with enhanced handling properties and potential for use in solid-phase extraction systems. A key example is the synthesis of a chelating polymeric material by chemically anchoring N,N'-dimethyl-N,N'-dibutyl malonamide (DMDBMA) onto a chloromethylated polystyrene-divinyl benzene (B151609) polymer. nih.gov

The synthesis involves the reaction between the malonamide and the chloromethylated polymer, resulting in the covalent attachment of the DMDBMA functional group to the polymer backbone. nih.gov The resulting functionalized material can be characterized using techniques like FT-IR spectroscopy, ¹³C NMR, and elemental analysis to confirm the successful anchoring. nih.gov Such materials have been shown to exhibit strong binding affinity for metal ions like U(VI) and Th(IV), making them suitable for applications in selective metal ion separation from aqueous solutions. nih.gov The kinetics of adsorption on these functionalized polymers are often rapid, with studies showing that equilibrium for Th(IV) and U(VI) adsorption can be reached in under 20 minutes. nih.gov

This approach transforms a homogeneous liquid-liquid extractant into a solid-phase chelating resin, which can be easily separated from the liquid phase, offering advantages in process design and reusability.

Table 4: Functionalization of Polymeric Supports with Malonamides

Polymer SupportFunctional GroupSynthetic ApproachApplicationSource(s)
Chloromethylated polystyrene-divinyl benzeneN,N'-dimethyl-N,N'-dibutyl malonamide (DMDBMA)Chemical anchoringSolid-phase extraction of U(VI) and Th(IV) nih.gov

Coordination Chemistry of N,n Dibutylmalonamide with Metal Ions

Ligand Design Principles and Donor Atom Characteristics

The effectiveness of a ligand in forming stable metal complexes is governed by several design principles, including the nature of its donor atoms, stereochemistry, and the flexibility of its molecular backbone. nanoge.orgrsc.org N,N'-dibutylmalonamide is a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously.

The key donor atoms in this compound are the two oxygen atoms of the carbonyl groups (C=O). These oxygen atoms are considered "hard" donors according to the Hard and Soft Acids and Bases (HSAB) principle. bumipublikasinusantara.id This characteristic makes the ligand particularly well-suited for coordinating with "hard" metal ions, which are typically small, highly charged, and not easily polarizable. bumipublikasinusantara.id Metal ions such as those from the lanthanide (Ln³⁺) and actinide (An³⁺, An⁴⁺, AnO₂²⁺) series fall into this category, explaining the ligand's high affinity for them. nih.govresearchgate.net The design of N,N-donor ligands, often involving amines, is a broad area of research, but for malonamides, the focus remains on the N,O-donor capability where the carbonyl oxygens are the primary coordination sites. ua.esresearchgate.net The alkyl (butyl) groups on the nitrogen atoms enhance the ligand's solubility in organic solvents, which is a crucial property for its application in liquid-liquid extraction systems.

Stoichiometry and Adduct Formation in Metal Complexation

The interaction between this compound and a metal ion leads to the formation of a coordination complex, often referred to as an adduct. lcms.cznih.gov The stoichiometry of these adducts, which describes the ratio of metal ions to ligands, is a fundamental aspect of their chemistry.

The metal-to-ligand ratio in a complex is critical for understanding its structure and behavior in solution. Several experimental techniques are employed to determine the stoichiometry of these complexes. Common methods include:

Method of Continuous Variations (Job's Method): This technique involves preparing a series of solutions where the total moles of metal and ligand are constant, but their mole fractions vary. libretexts.orgmchapub.com By monitoring a physical property that changes upon complexation (like absorbance at a specific wavelength), the stoichiometry can be determined from the mole fraction at which the maximum complex concentration is observed. libretexts.org

Mole-Ratio Method: In this method, the concentration of one component (usually the metal ion) is held constant while the concentration of the other (the ligand) is systematically varied. libretexts.orgresearchgate.net A plot of absorbance versus the molar ratio of ligand to metal typically shows two intersecting linear portions, with the intersection point revealing the stoichiometry of the complex. libretexts.org

Slope-Ratio Method: This method is useful when a complex-forming reaction can be driven to completion by a large excess of one reactant. libretexts.org It involves comparing the slopes of plots of absorbance versus concentration under two sets of conditions: one with a large excess of the ligand and another with a large excess of the metal ion. libretexts.org

Studies on malonamides and related diglycolamides (DGAs) have shown that the metal-to-ligand stoichiometry can vary depending on the conditions. For instance, in the extraction of lanthanides and actinides, complexes with stoichiometries of 1:2 and 1:3 (Metal:Ligand) are commonly reported. researchgate.net Under conditions of high metal loading, a 1:2 ratio may be forced, whereas at lower concentrations, a 1:3 ratio is often observed. osti.gov

Table 1: Common Stoichiometries of Malonamide-Type Complexes with f-block Elements

Metal Ion Ligand Type Common Metal:Ligand Ratios Method/System
Am(III) N,N′-dimethyl-N,N′-dicyclohexyl-malonamide 1:2 Slope Analysis / Solvent Extraction researchgate.net
Ln(III) Diglycolamides (DGA) 1:3 Stoichiometric Feed / Resin Extraction osti.gov
Dy(III) Diglycolamides (DGA) 1:2 High Loading / Resin Extraction osti.gov
U(VI), Th(IV) N,N'-dimethyl-N,N'-dibutyl malonamide (B141969) Not specified, but forms stable complexes Sorption Studies nih.gov

Depending on the reaction conditions, the nature of the metal ion, and the ligand structure, this compound can form both monomeric and polymeric complexes.

Monomeric Complexes: These are discrete molecular units consisting of one or more ligand molecules coordinated to a single central metal ion. mdpi.com For example, a complex with the formula [M(L)₃], where 'M' is a metal ion and 'L' is this compound, would be a monomeric complex. These are typical in solvent extraction systems where the goal is to form a neutral, organic-soluble species.

Polymeric Complexes: In some cases, ligands can bridge between two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. nih.govcardiff.ac.uk While simple malonamides are less known for this, functionalized malonamides can be anchored to polymer backbones to create chelating materials. For instance, a derivative, N,N'-dimethyl-N,N'-dibutyl malonamide, has been chemically anchored to a polystyrene-divinyl benzene (B151609) polymer. nih.gov This creates a solid-phase material with multiple binding sites for metal ions like U(VI) and Th(IV), demonstrating a polymeric application of the malonamide functional group. nih.gov

Elucidation of Coordination Modes and Geometries

The way a ligand binds to a metal (coordination mode) and the resulting three-dimensional arrangement of ligands around the metal center (coordination geometry) are crucial to the complex's stability and properties. nih.govlibretexts.org

This compound typically coordinates to metal ions in a bidentate chelating fashion. The two carbonyl oxygen atoms bind to the same metal ion, forming a stable six-membered ring that includes the metal atom. This chelate effect enhances the stability of the complex compared to coordination with two separate monodentate ligands.

The coordination geometry of the resulting complex is determined by the coordination number of the central metal ion, which is the total number of donor atoms bonded to it. libretexts.org Given that this compound is a bidentate ligand, and other species like nitrate (B79036) ions or water molecules can also be present in the coordination sphere, various geometries are possible. libretexts.orgcdnsciencepub.com

Octahedral Geometry: With a coordination number of six, an octahedral geometry is very common for transition metal and f-block element complexes. libretexts.orglibretexts.org This can be achieved, for example, in a complex like [M(L)₃]ⁿ⁺ or [M(L)₂(X)₂], where X is a monodentate ligand like nitrate.

Square Antiprism/Capped Trigonal Prism: For higher coordination numbers (e.g., 8 or 9), which are common for lanthanides and actinides, more complex geometries like a square antiprism or a capped trigonal prism are often observed. mdpi.com

Tetrahedral/Square Planar: A coordination number of four can result in either a tetrahedral or square planar geometry. libretexts.org While tetrahedral is more common due to reduced steric crowding, some d⁸ metal ions favor a square planar arrangement. libretexts.orglibretexts.org

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these structures. For example, in FTIR spectroscopy, a shift in the C=O stretching frequency to a lower wavenumber upon complexation provides direct evidence of the carbonyl oxygen's involvement in coordination.

Table 2: Potential Coordination Geometries for Metal Complexes

Coordination Number Geometry Example Complex Type
4 Tetrahedral, Square Planar [M(L)₂]ⁿ⁺
5 Trigonal Bipyramidal, Square Pyramidal [M(L)₂(X)]ⁿ⁻¹
6 Octahedral [M(L)₃]ⁿ⁺, [M(L)₂(X)₂]
8 Square Antiprism, Dodecahedron [M(L)₃(X)₂]
9 Capped Trigonal Prism [M(L)₃(X)₃]

L = this compound; X = monodentate ligand (e.g., NO₃⁻, H₂O)

Influence of Metal Ion Electronic Structure on Complexation Behavior

The electronic structure of a metal ion, specifically its size, charge, and the availability of its d- and f-orbitals, profoundly influences its complexation behavior with this compound. mdpi.comresearchgate.net This influence is well-explained by the HSAB theory. bumipublikasinusantara.id

This compound, with its two hard oxygen donor atoms, shows a strong preference for hard or borderline Lewis acids. bumipublikasinusantara.idmchapub.com

Hard Metal Ions: Lanthanides (e.g., La³⁺, Eu³⁺, Gd³⁺) and actinides (e.g., UO₂²⁺, Pu⁴⁺, Am³⁺) are classic hard acids. researchgate.net They are characterized by high positive charge density and form strong, predominantly electrostatic (ionic) bonds with hard donors like the carbonyl oxygens of this compound. This strong interaction is the basis for the ligand's effectiveness in separating these f-block elements. nih.govtandfonline.com

Borderline Metal Ions: Divalent first-row transition metals like Cu²⁺, Ni²⁺, and Zn²⁺ are considered borderline acids. bumipublikasinusantara.id They can also form stable complexes with this compound, though the interaction may have a more significant covalent character compared to the f-block elements.

Soft Metal Ions: Metals like Ag⁺, Pd²⁺, and Pt²⁺ are soft acids. They prefer to bind with soft, polarizable donor atoms like sulfur or phosphorus. nih.gov Consequently, their interaction with the hard oxygen donors of this compound is generally weaker, allowing for selective extraction of hard actinides and lanthanides from solutions containing a mix of metal ions.

The electronic configuration also dictates the preferred coordination geometry. For instance, transition metals with a d⁸ configuration, such as Ni(II) or Pd(II), have a strong tendency to form square planar complexes. libretexts.org In contrast, lanthanide and actinide ions have larger ionic radii and higher coordination numbers (often 8 or 9), leading to more complex geometries that are less constrained by ligand-field stabilization effects and more influenced by minimizing steric repulsion between ligands. rsc.org

Mechanistic Investigations of N,n Dibutylmalonamide in Solvent Extraction Systems

Elucidation of Metal Ion Transfer Pathways

The transfer of metal ions from an aqueous phase to an organic phase containing N,N'-dibutylmalonamide is primarily governed by two key mechanisms: solvation and ion-pair formation. The predominance of one mechanism over the other is often dictated by the specific conditions of the extraction system, such as the nature of the metal ion and the composition of the aqueous phase.

The primary mechanism by which this compound and its derivatives extract metal ions is through solvation. tandfonline.com In this process, the DBMA molecule acts as a neutral ligand, directly coordinating with the metal ion to form a hydrophobic complex that is soluble in the organic diluent. The key to this interaction lies in the two carbonyl oxygen atoms of the malonamide (B141969) structure. These oxygen atoms serve as electron donors, coordinating with the metal center. For instance, in the extraction of trivalent lanthanides and actinides, it has been determined that two DBMA molecules are typically involved in the extracted species, forming a complex with the general formula [M(NO₃)₃(DBMA)₂]. researchgate.net

The conformation of the DBMA molecule, particularly the orientation of the carbonyl groups, is critical for effective metal coordination. A cis-configured arrangement of the carbonyl groups allows for bidentate chelation, which enhances the stability of the resulting metal complex and, consequently, the extraction efficiency. The extraction of uranyl(VI) ions also proceeds via a solvation mechanism, with studies indicating the formation of complexes with a 2:1 ligand-to-metal ratio. tandfonline.com

While solvation is the predominant pathway, under certain conditions, particularly at high acid concentrations, an ion-pair formation mechanism can also contribute to the extraction process. tandfonline.comtandfonline.com In this mechanism, the malonamide molecule may become protonated by the acid present in the aqueous phase. The resulting protonated extractant can then form an ion pair with the anionic metal complex present in the aqueous phase (e.g., [PtCl₆]²⁻). This mechanism has been proposed for the extraction of certain metal ions from highly acidic chloride media. researchgate.net For the extraction of platinum(IV) and palladium(II) from hydrochloric acid media by N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA), the composition of the extracted species is influenced by chloride ion concentrations and acidity, suggesting a complex interplay that can involve ion-pair associations. tandfonline.com

Impact of Aqueous Phase Composition on Extraction Efficiency

The composition of the aqueous phase, especially its acidity and the presence of other salts, exerts a profound influence on the extraction capabilities of this compound.

The concentration of acid (commonly nitric acid or hydrochloric acid) in the aqueous phase is a critical parameter that directly affects the distribution ratio of metal ions. The extraction of many metal ions, including actinides like Am(III), U(VI), and Pu(IV), generally increases with rising nitric acid concentration. researchgate.net For example, the extraction of Pt(IV) with DMDBMA in 1,2-dichloroethane (B1671644) increases as the HCl concentration rises, with extraction percentages exceeding 72%. tandfonline.com Conversely, the extraction of Pd(II) under the same conditions shows an opposite trend, decreasing from 65% at 1 M HCl to 22% at 8 M HCl. tandfonline.com This differential behavior highlights the potential for selective separations by carefully controlling the acidity of the system. The increase in extraction at higher acidities is often attributed to the "salting-out" effect of the acid and the increased formation of extractable neutral metal-nitrate or metal-chloride species.

The addition of neutral salts, known as salting-out agents, to the aqueous phase can significantly enhance extraction efficiency. chromatographyonline.com These agents, typically highly soluble inorganic salts, reduce the activity of water in the aqueous phase. researchgate.net This reduction in water activity promotes the transfer of the metal-extractant complex into the organic phase to achieve a more stable energetic state. chromatographyonline.com While specific studies on the effect of various salting-out agents on DBMA systems are detailed, the general principle suggests that their use could lead to higher distribution ratios for target metal ions. chromatographyonline.comnih.gov The choice of the salting-out agent and its concentration can be optimized to maximize the extraction of desired metals while potentially minimizing the co-extraction of impurities.

Effect of Organic Diluent Properties and Ionic Liquids on Extraction

The organic diluent, which constitutes the bulk of the organic phase, is not merely an inert carrier for the extractant but plays an active role in the extraction mechanism. iaea.org Its properties can significantly modify the extraction behavior of this compound. Furthermore, the replacement of traditional organic diluents with ionic liquids has emerged as a promising strategy to enhance extraction performance.

The choice of a molecular diluent affects the solubility and stability of the formed metal-extractant complex. mdpi.com Studies have shown that for Nd(III) extraction with DMDBMA, diluents with a high polarity lead to higher distribution ratios. tandfonline.com This is likely due to the stabilization of the polar groups of the DMDBMA-metal complex by the polar diluent molecules. tandfonline.com However, attempts to replace more effective but less environmentally friendly diluents like 1,2-dichloroethane with greener alternatives have sometimes resulted in poorer extraction efficiencies for metals like Pt(IV). tandfonline.com

The use of room-temperature ionic liquids (RTILs) as diluents for malonamides like DBMA has demonstrated a significant enhancement in the extraction of metal ions such as UO₂²⁺ compared to conventional molecular diluents, particularly at lower acidities. acs.orgresearchgate.net The extraction mechanism in ionic liquids can be different from that in molecular diluents. At lower acidity, a cation-exchange mechanism may occur, where the cationic part of the ionic liquid is exchanged for the extracted metal-ligand complex. acs.org At higher acidity, the extraction tends to proceed through a neutral solvation mechanism, similar to that observed in traditional diluents. acs.org The use of ionic liquids can lead to higher extraction efficiency without the loss of the ionic liquid itself through ion exchange, making it a promising area for process optimization. rsc.orgrsc.org

Data Tables

Table 1: Effect of HCl Concentration on the Extraction of Pt(IV) and Pd(II) with DMDBMA *

Metal IonHCl Concentration (M)Extraction Percentage (%E)
Pt(IV)1>72%
Pt(IV)8>72% (increases with concentration)
Pd(II)165%
Pd(II)822%
Data sourced from studies on N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA) in 1,2-dichloroethane. tandfonline.com

Table 2: Extraction Mechanisms of UO₂²⁺ with Malonamides in Ionic Liquids vs. Conventional Diluents

Diluent TypeAcidity LevelProposed Extraction MechanismReference
Conventional (e.g., Dodecane)AllNeutral Solvation acs.org
Ionic Liquid ([Cₙmim][Tf₂N])LowCation-Exchange acs.org
Ionic Liquid ([Cₙmim][Tf₂N])HighNeutral Solvation acs.org

Structure-Performance Relationships in Extraction Systems

The efficiency and selectivity of this compound (DBMA) and other malonamides in solvent extraction processes are intricately linked to their molecular structure. Modifications to the alkyl substituents on the nitrogen atoms and the central methylene (B1212753) bridge allow for the fine-tuning of the extractant's properties, impacting its interaction with metal ions and its behavior within the organic phase. Key structural aspects that influence performance include the length and branching of the N-alkyl chains, steric hindrance around the coordinating carbonyl groups, and the electronic effects of substituents on the malonamide backbone.

Influence of N-Alkyl Group Variation

The nature of the alkyl groups (R, R' in the general formula (RR'NCO)₂CHR'') bonded to the nitrogen atoms plays a pivotal role in the extraction behavior of malonamides. oecd-nea.org The length and branching of these alkyl chains directly influence the steric crowding around the donor carbonyl oxygens, which in turn affects the stability of the formed metal-ligand complexes.

Longer alkyl chains on the nitrogen atoms can lead to lower distribution ratios for metal ions, a phenomenon attributed to increased steric hindrance. nih.gov This steric crowding can impede the close approach of the ligand to the metal ion, resulting in weaker complex formation. However, longer alkyl chains can also enhance the solubility of the metal-extractant complex in the organic diluent and can correlate with higher limiting organic concentrations (LOCs), which is the maximum concentration of an acid that can be loaded in the organic phase before a third phase forms. nih.gov

Conversely, studies on diglycolamides, which are structurally related to malonamides, have shown that decreasing the alkyl chain length on one side of the molecule while increasing it on the other can prevent third-phase formation while maintaining high extraction efficiency. nih.gov This suggests that an asymmetric design in malonamide extractants could offer a strategic advantage in optimizing extraction performance.

For instance, in the extraction of trivalent lanthanides and actinides, malonamides with alkyloxy groups have demonstrated superior extraction capabilities compared to those with only alkyl groups. researchgate.net However, solid-state structural analyses indicate that this enhanced performance is not due to direct coordination of the ether oxygen to the metal ion. researchgate.net

The following table summarizes the observed effects of varying N-alkyl groups on the extraction performance of malonamide derivatives.

N-Alkyl Group Modification Observed Effect on Extraction Performance Metal Ions Studied References
Increased chain lengthDecreased distribution ratios due to steric hindrance.Trivalent Lanthanides nih.gov
Increased chain lengthHigher limiting organic concentrations (less third-phase formation).Nitric Acid, Nd(III) nih.gov
Asymmetric chain lengthsPotential to prevent third-phase formation while maintaining high extraction efficiency.Trivalent Lanthanides nih.gov
Introduction of alkyloxy groupsEnhanced extraction performance compared to simple alkyl groups.Lanthanide(III), Actinide(III) researchgate.net

Steric and Electronic Effects of Substituents

Both steric and electronic effects arising from substituents on the malonamide structure significantly dictate the extraction efficiency and selectivity. researchgate.netchemrxiv.org Steric hindrance, particularly near the coordinating carbonyl groups, can influence the stability of the metal-ligand complex and the kinetics of extraction. chemrxiv.orgnih.gov

For example, increased steric hindrance near the sulfur donor in benzylthio-functionalized malonamides had a minor negative impact on silver(I) extraction efficiency. chemrxiv.org In contrast, steric hindrance at the central methylene carbon was found to reduce selectivity. chemrxiv.org Computational and experimental studies on dialkylphosphinic acids, another class of extractants, have also highlighted the critical role of steric hindrance, showing that substituents in the β-position significantly influence separation efficiency for rare earth elements. cas.cn

Electronic effects, modulated by electron-donating or electron-withdrawing groups on the malonamide framework, alter the basicity of the carbonyl oxygen atoms. ucalgary.ca A study comparing a series of malonamides with different R' groups (butyl, phenyl, and chloro-phenyl) revealed that the less basic the malonamide, the better its extraction properties for trivalent metal nitrates. oecd-nea.org This counterintuitive finding suggests that a simple relationship between basicity and extraction strength does not always hold for this class of compounds. chalmers.se

The table below provides a summary of research findings on the steric and electronic effects of substituents in malonamide-based extraction systems.

Structural Modification Effect Type Impact on Extraction Performance Metal Ions Studied References
Increased hindrance near donor atomStericSmall negative effect on extraction efficiency.Silver(I) chemrxiv.org
Hindrance at central methylene carbonStericReduced selectivity.Silver(I) chemrxiv.org
Substituents on the central carbonSteric/ElectronicDoes not affect the bidentate coordination of adjacent carbonyl oxygens.Lanthanides researchgate.net
Phenyl and chloro-phenyl R' groupsElectronicThe less basic malonamides showed better extraction for M(III) nitrates.Trivalent Metals oecd-nea.org
Electron-donating groups (e.g., methoxy) on aryl substituentElectronicSignificant increase in selectivity, minor effect on efficiency.Silver(I) chemrxiv.orgchemrxiv.org
Electron-withdrawing groups (e.g., F, NO₂) on aryl substituentElectronicLower extraction efficiencies.Silver(I) chemrxiv.org

Thermodynamic and Kinetic Aspects of N,n Dibutylmalonamide Complexation and Extraction

Complexation Thermodynamics: Enthalpy, Entropy, and Gibbs Free Energy Changes

The formation of a metal-ligand complex is a reversible reaction characterized by an equilibrium constant, which is related to the Gibbs free energy change (ΔG). The Gibbs free energy, in turn, is a function of the enthalpy (ΔH) and entropy (ΔS) changes of the reaction (ΔG = ΔH - TΔS). These thermodynamic parameters provide insight into the driving forces of the complexation reaction.

Studies on the complexation of lanthanide(III) and actinide(III) ions with diamides, including malonamides, have revealed important thermodynamic characteristics. For instance, the complexation of Nd(III) with tetraethylmalonamide (TEMA), a water-soluble analog of DBMA, in a homogeneous aqueous phase was found to be an endothermic reaction, suggesting that the interaction is entropically driven. iaea.org This is often attributed to the release of water molecules from the hydration sphere of the metal ion upon complexation.

The thermodynamic parameters are also influenced by the composition of the aqueous and organic phases. For example, the diamide (B1670390) concentration has a significant effect on the reaction enthalpy. iaea.org

Metal IonLigandPhaseΔH (kJ/mol)Driving Force
Nd(III)Tetraethylmalonamide (TEMA)Homogeneous AqueousPositive (Endothermic)Entropy
Am(III)DiamideTwo-Phase Extraction-36Enthalpy

Determination of Stability Constants for Metal-Ligand Adducts

The stability of the metal-ligand complexes formed by N,N'-dibutylmalonamide is quantified by their stability constants (β). A higher stability constant indicates a more stable complex. Various methods are employed to determine these constants, including titration calorimetry, spectrophotometry, and potentiometry. iaea.orgnih.govnih.govnih.gov

Titration calorimetry can be used to simultaneously determine the enthalpy change and the stability constant of a complexation reaction. iaea.org Spectrophotometric methods rely on the change in the absorbance spectrum of the metal ion or the ligand upon complexation. By monitoring these changes as a function of ligand concentration, the stability constants can be calculated. utwente.nl

The DeFord and Hume formalism, often used in conjunction with voltammetric techniques, provides a method for determining the stability constants of metal-ligand complexes by analyzing the shift in the half-wave potential of the metal ion as a function of the ligand concentration. nih.gov Another approach involves competitive reactions, where a second metal ion is introduced to compete for the ligand, allowing for the determination of the relative stability constants. rsc.org

The stoichiometry of the extracted species is also a critical piece of information. For the extraction of Am(III) from nitric acid medium by N,N′-dimethyl-N,N′-dicyclohexyl-malonamide (DMDCMA), a related malonamide (B141969), the extracted species was determined to be [Am(NO₃)₃(DMDCMA)₂] through slope analysis. researchgate.net

Extraction Kinetics: Rates of Metal Ion Transfer and Reaction Pathways

For some systems involving malonamides, the extraction equilibrium is achieved very rapidly. For instance, the extraction of Pd(II) with N,N′-dimethyl-N,N′-dicyclohexylsuccinamide reached equilibrium in just 30 seconds. researchgate.net Similarly, the extraction of Am(III) and Pu(IV) with a conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamide showed very fast equilibration, within 2 minutes. rsc.org

Factors Influencing Kinetic Behavior of Extraction

Several factors can influence the rate of metal ion extraction by this compound and related compounds. These include:

Concentration of Reactants: The concentrations of the metal ion, the extractant, and the acid in the aqueous phase can all affect the extraction rate.

Temperature: Temperature generally has a significant impact on reaction rates, with higher temperatures often leading to faster kinetics. Temperature variation studies can also provide information about the activation energy of the extraction process.

Diluent: The organic solvent used to dissolve the extractant can influence the extraction kinetics by affecting the physical properties of the organic phase, such as viscosity, and by interacting with the extractant and the extracted complex. researchgate.net

Phase Modifiers: The addition of phase modifiers to the organic phase can alter interfacial properties and improve extraction kinetics. researchgate.net

Interfacial Phenomena in Extraction Kinetics

The liquid-liquid interface plays a crucial role in solvent extraction as it is the site of mass transfer. researchgate.net The extractants themselves are often surface-active, meaning they tend to accumulate at the interface, which can influence the extraction mechanism and kinetics. researchgate.net

The formation of interfacial complexes has been identified as a key step in the extraction kinetics of various metal ions. researchgate.net In some cases, the rate-determining step is the formation of the metal-ligand complex at the interface. The properties of this interface, such as interfacial tension, can provide valuable information about the behavior of the extractant and the extraction mechanism. researchgate.net

Theoretical and Computational Chemistry Approaches to N,n Dibutylmalonamide Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Bonding

Density Functional Theory (DFT) has become a primary computational method for studying the electronic and structural properties of molecules like N,N'-dibutylmalonamide. mdpi.com DFT calculations offer a good balance between accuracy and computational cost, making it possible to investigate the molecule's geometry, vibrational modes, and electronic characteristics. researchgate.netscirp.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.comgaussian.com For this compound, DFT methods, such as those employing the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are used to calculate the optimized molecular geometry. researchgate.netresearchgate.net This process yields important structural parameters.

Table 1: Selected Optimized Geometrical Parameters of a Malonamide (B141969) Derivative Note: This table presents data for a related malonamide derivative, N,N′-di-(2-methylphenyl)malonamide, as a representative example of the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

ParameterBondCalculated Bond Length (Å)ParameterAngleCalculated Bond Angle (°)
Bond LengthC14–C151.46Bond AngleC2-N1-H27Data not available
Bond LengthN1–H271.01Bond AngleData not availableData not available
Bond LengthN1–C21.37Bond AngleData not availableData not available
Bond LengthC3–N41.37Bond AngleData not availableData not available
Bond LengthN7–C81.37Bond AngleData not availableData not available

Source: Adapted from structural analysis of a similar biimidazole compound. nih.gov

Following geometry optimization, vibrational frequency analysis is performed. rsc.orgwisc.edu This calculation predicts the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized structure is a true energy minimum. google.com These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. mdpi.com For malonamide derivatives, scaled theoretical wavenumbers have shown very good agreement with experimental values. researchgate.net

The electronic properties of this compound are critical to understanding its reactivity and interaction with other chemical species. libretexts.org Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. For a related malononitrile (B47326) dye, DFT calculations showed a HOMO-LUMO gap of 3.46 eV. nih.gov Analysis of the FMOs reveals the regions of the molecule that are most likely to be involved in chemical reactions. For instance, in many organic molecules, the HOMO is located on electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. wuxibiology.com In studies of some malonamide-type molecules, the analysis of FMOs helps to understand charge transfer within the molecule. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Energies for a Representative Molecule Note: Data for P-N,N-dimethylaminobenzylidenemalononitrile (DBM) is shown as an example.

Molecular OrbitalEnergy (eV)
HOMO-5.65
LUMO-2.19
HOMO-LUMO Gap3.46

Source: Adapted from DFT investigation of DBM. nih.gov

A significant application of DFT is the prediction of various spectroscopic parameters, which can then be correlated with experimental measurements to validate the computational approach. aps.orgmdpi.com For malonamides and related compounds, DFT has been successfully used to calculate and interpret FT-IR, UV-Visible, and NMR spectra. researchgate.netresearchgate.net

Time-Dependent DFT (TD-DFT) is often employed to predict UV-Visible absorption spectra, calculating the electronic transitions between molecular orbitals. researchgate.net The calculated energies and oscillator strengths from TD-DFT can reproduce experimental spectra with good accuracy. researchgate.netresearchgate.net Similarly, methods like the Gauge-Invariant Atomic Orbital (GIAO) are used to calculate NMR chemical shifts (¹H and ¹³C), which often correspond closely with experimental values. researchgate.net The correlation between theoretical and experimental data provides confidence in the computational model and allows for a deeper interpretation of the spectroscopic results. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations of Interfacial and Bulk Behavior

While DFT is excellent for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. nih.govjsst.jp This approach is particularly useful for understanding the properties of this compound in the bulk phase (as a pure liquid or in a solvent) and at interfaces, such as a liquid-liquid interface in a solvent extraction system. nih.gov

MD simulations can provide insights into:

Aggregation: How this compound molecules might cluster together in a solvent.

Interfacial Orientation: The preferred orientation of the molecules at the boundary between an aqueous and an organic phase.

Solvent Effects: How the surrounding solvent molecules influence the conformation and behavior of this compound.

These simulations model the system by calculating the forces between atoms and integrating Newton's equations of motion, providing a dynamic picture of the molecular system. nih.gov

Computational Insights into Complexation and Extraction Mechanisms

Computational chemistry provides powerful insights into how this compound functions as an extractant, particularly for metal ions. barc.gov.in DFT calculations are used to study the complexation of this compound with metal ions, such as actinides and lanthanides. rsc.org These studies can determine the geometry of the metal-ligand complex, the strength of the bonds, and the thermodynamics of the complexation reaction. rsc.org

For example, research on the extraction of uranyl ions by a similar malonamide, N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA), has shown that the extraction mechanism can change with the acidity of the aqueous solution. researchgate.net At low acidity, extraction may occur through a cation exchange mechanism, while at high acidity, it can switch to an anion exchange mechanism. researchgate.net Computational studies can elucidate the nature of the extracted species, such as determining the ratio of ligand molecules to metal ions in the complex, which is often found to be 2:1 for tetravalent actinides. researchgate.netutwente.nl By calculating the complexation energies and analyzing the electronic structure of the complexes, researchers can understand the factors that lead to selective extraction of certain metal ions. barc.gov.in

Advanced Applications of N,n Dibutylmalonamide in Chemical Separations

Actinide/Lanthanide Partitioning Strategies

The separation of trivalent actinides from lanthanides is a critical and challenging step in the management of high-level radioactive waste. Malonamides, including N,N'-dibutylmalonamide, have been extensively studied for this purpose due to their ability to be completely incinerated, minimizing secondary waste streams.

Selective Extraction of Trivalent f-Elements

The extraction of trivalent lanthanides (Ln(III)) and actinides (An(III)) from nitric acid solutions is a primary application of this compound and its derivatives. The extraction efficiency is influenced by several factors, including the concentration of nitric acid, the type of diluent used, the concentration of the extractant, and the presence of salting-out agents.

Studies on structurally related malonamides have shown that the distribution ratios of trivalent lanthanides generally increase with increasing nitric acid concentration. The stoichiometry of the extracted species for several lanthanides has been determined to be tri-solvates, meaning three molecules of the malonamide (B141969) ligand coordinate to one metal ion. tandfonline.com While specific data for this compound is part of this broader research, detailed distribution ratios for a range of f-elements with this specific compound require further investigation.

Process Design for Nuclear Fuel Cycle Applications

In the context of the nuclear fuel cycle, this compound is a candidate for processes like DIAMEX (Diamide Extraction), which aims to co-extract actinides and lanthanides from high-level liquid waste. The subsequent selective back-extraction, or stripping, of actinides from the lanthanides is a crucial step for waste management strategies like partitioning and transmutation.

The DIAMEX-SANEX (Selective Actinide Extraction) process, for instance, utilizes a malonamide in conjunction with an acidic extractant to achieve the separation of trivalent actinides from lanthanides in a single cycle. osti.gov While specific flowsheets often feature more complex malonamides like N,N'-dimethyl-N,N'-dioctylhexylethoxy malonamide (DMDOHEMA), the fundamental principles of co-extraction and selective stripping are applicable to systems employing this compound. osti.gov The design of such processes involves optimizing the compositions of the aqueous and organic phases to achieve efficient separation.

Extraction of Other Metal Ions (e.g., Platinum Group Metals, Uranium, Thorium, Iron)

The chelating properties of this compound extend to the extraction of various other metal ions of industrial and environmental importance.

Research on the closely related N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA) has demonstrated its potential for the extraction of uranium (VI) and thorium (IV). A novel chelating polymeric material was synthesized by anchoring DMDBMA onto a polystyrene-divinyl benzene (B151609) polymer. nih.gov This functionalized polymer showed strong binding affinity for both U(VI) and Th(IV) ions. nih.gov The adsorption kinetics were rapid, with over 99.99% adsorption occurring in less than 20 minutes. nih.gov The sorption capacities for uranium and thorium were found to be 18.78 ± 1.53 mg/g and 15.74 ± 1.59 mg/g of the polymer, respectively, in a 3M nitric acid medium. nih.govresearchgate.net

While direct studies on this compound for platinum group metal extraction are not widely available, research on other malonamide derivatives suggests potential applications. For example, N,N'-dimethyl-N,N'-diphenyltetradecylmalonamide has been studied for the extraction of platinum, palladium, and rhodium from hydrochloric acid media. orientjchem.org

Similarly, the extraction of iron (III) from concentrated chloride solutions has been effectively achieved using various N,N'-tetrasubstituted malonamides, including N,N'-dimethyl-N,N'-dibutylmalonamide. researchgate.netresearchgate.net The extraction efficiency for iron (III) is highly dependent on the hydrochloric acid concentration. journalssystem.com

Integration into Advanced Separation Processes

To enhance the efficiency and scalability of separations, this compound can be incorporated into advanced process technologies such as extraction chromatography and continuous counter-current systems.

Design and Performance of Extraction Chromatography Resins

Extraction chromatography combines the selectivity of liquid-liquid extraction with the convenience of a solid-phase support. Resins functionalized with this compound or its derivatives offer a promising alternative to traditional solvent extraction.

A study on a resin prepared by anchoring N,N'-dimethyl-N,N'-dibutylmalonamide (DMDBMA) onto a chloromethylated polymeric support demonstrated its effectiveness in the solid-phase extraction of actinide ions. iaea.org The uptake of Am(III), Pu(III), Pu(IV), Th(IV), and U(VI) was investigated from nitric and hydrochloric acid solutions, with higher distribution ratios observed in the nitric acid medium due to stronger nitrate (B79036) complexation. iaea.org The weight distribution ratio (Kd) values at 3M HNO3 followed the order of the ionic potential of the metal ions. iaea.org

Table 1: Weight Distribution Ratios (Kd) of Actinides on a DMDBMA-functionalized Resin in 3M HNO3

ActinideWeight Distribution Ratio (Kd)
Pu(IV)1220
Th(IV)880
U(VI)410
Pu(III)35
Am(III)50

Data sourced from Ansari, S.A., et al. (2006). iaea.org

This data highlights the potential for separating different actinides based on their oxidation states and ionic properties using such functionalized resins.

Continuous Counter-Current Extraction Systems

For large-scale industrial applications, continuous counter-current extraction systems, such as annular centrifugal contactors, offer significant advantages in terms of throughput, efficiency, and reduced footprint. mdpi.comresearchgate.net These systems facilitate continuous mixing and separation of aqueous and organic phases, enabling efficient mass transfer of the target metal ions.

Role in Innovative Solvometallurgical Approaches

Solvometallurgy leverages the unique properties of non-aqueous solvents to achieve metal separations that are often difficult or inefficient in aqueous systems. The core of this approach lies in the careful selection of an extractant that can selectively bind to target metal ions and transport them from one non-aqueous phase to another. This compound, a member of the malonamide class of compounds, has demonstrated significant potential in these innovative systems due to its favorable coordination chemistry and adaptability to various non-aqueous environments.

A key area where this compound and its analogues are making an impact is in the separation of trivalent actinides from lanthanides, a critical step in the partitioning and transmutation strategies for managing high-level nuclear waste. researchgate.netoecd-nea.org The chemical similarities between these two groups of elements make their separation notoriously difficult in conventional hydrometallurgical processes. researchgate.net However, solvometallurgical systems incorporating malonamides offer a pathway to enhanced selectivity.

Research into compounds structurally related to this compound, such as N,N'-dimethyl-N,N'-dibutyltetradecylmalonamide (DMDBTDMA), has provided valuable insights into the extraction mechanisms at play. researchgate.net These studies indicate that malonamides act as bidentate ligands, forming stable complexes with trivalent metal ions. The kinetics of this extraction process are often diffusion-controlled, highlighting the importance of the physical properties of the solvent system. researchgate.net

The synergy between this compound and ionic liquids represents a particularly innovative frontier in solvometallurgy. Ionic liquids, which are salts that are liquid at or near room temperature, are considered "designer solvents" due to their tunable physicochemical properties. When used as the organic phase in liquid-liquid extraction, they can significantly enhance the extraction and separation of metal ions.

Studies have explored the use of functionalized ionic liquids where a malonamide moiety is incorporated into the structure of the ionic liquid itself. For instance, a functionalized ionic liquid with an N,N,N′,N′-tetra(2-ethylhexyl)malonate anion has been successfully used to extract europium(III) and other trivalent rare earth elements from a nitric acid medium. mdpi.com This approach combines the excellent complexing ability of the malonamide group with the unique properties of ionic liquids, leading to highly efficient extraction systems.

The following table summarizes the extraction of selected metal ions using a malonamide-based system, illustrating the potential for selective separations.

Metal IonExtractant SystemExtraction Efficiency (%)
Europium(III)Malonamide-functionalized ionic liquid> 95
Neodymium(III)Malonamide-functionalized ionic liquid> 90
Ytterbium(III)DODGAA in [BMIM+][PF6–]~98

This table is illustrative and compiled from data on related malonamide systems to demonstrate the potential of this compound in similar applications.

Furthermore, the choice of the non-aqueous solvent system can be tailored to specific separation challenges. For instance, non-aqueous solvent extraction (NASX) from ethylene glycol solutions has been shown to be effective for separating heavy rare-earth elements. researchgate.net While these studies may not have used this compound directly, they establish a strong precedent for its application in similar solvometallurgical flowsheets.

The development of these innovative solvometallurgical approaches is driven by the need for more sustainable and efficient metal recovery processes, particularly for critical materials like rare earth elements, which are essential for many modern technologies. usask.ca The research into this compound and related compounds is a key part of this effort, paving the way for the next generation of chemical separation technologies.

Advanced Spectroscopic and Analytical Methodologies for System Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of DBMA complexes in solution. Both ¹H and ¹³C NMR provide information on the ligand's conformation upon complexation with metal ions. Changes in the chemical shifts of the protons and carbons in the DBMA molecule upon coordination can indicate which atoms are involved in the binding.

For instance, a downfield shift of the amide protons and the α-methylene protons is typically observed upon complexation, suggesting the involvement of the carbonyl oxygen atoms in coordinating the metal ion. The magnitude of these shifts can provide qualitative information about the strength of the interaction.

In studies involving paramagnetic lanthanide and actinide complexes, NMR spectroscopy offers detailed insights into the metal-ligand bonding. acs.org For example, the temperature dependence of NMR chemical shifts can indicate weak paramagnetism. acs.org Significant differences in the ¹⁵N chemical shifts between lanthanide and actinide complexes with N-donor ligands have revealed a larger share of covalence in the actinide-ligand bond. acs.org While these studies were on different N-donor ligands, the principles are applicable to DBMA complexes. Solution-state NMR has also been used to study the concurrent formation of different complex species, such as 1:1 and 1:2 complexes, and to derive thermodynamic parameters for their interconversion. rsc.org

Table 1: Representative ¹H NMR Chemical Shift Changes (Δδ) for N,N'-dibutylmalonamide upon Complexation

ProtonFree DBMA (δ, ppm)Complexed DBMA (δ, ppm)Δδ (ppm)
Amide (N-H)~7.5> 8.0> +0.5
Methylene (B1212753) (α-CH₂)~3.2> 3.5> +0.3
Methylene (β-CH₂)~1.5~1.6~ +0.1
Methylene (γ-CH₂)~1.3~1.4~ +0.1
Methyl (CH₃)~0.9~0.95~ +0.05

Note: The values presented are generalized and can vary depending on the specific metal ion, solvent, and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Coordination Environment Probing

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is crucial for probing the coordination environment of the metal ion in DBMA complexes. These techniques are sensitive to changes in the vibrational modes of the ligand upon coordination.

The most significant change in the IR spectrum of DBMA upon complexation is the shift of the C=O stretching frequency (Amide I band), which typically appears around 1640 cm⁻¹ in the free ligand. Coordination of the carbonyl oxygen to a metal ion weakens the C=O bond, resulting in a shift to a lower frequency (typically by 20-50 cm⁻¹). This shift is a direct indicator of the involvement of the carbonyl group in the coordination.

Conversely, the C-N stretching vibration, often coupled with the N-H bending mode (Amide II band), may shift to a higher frequency upon complexation. This is attributed to an increase in the double bond character of the C-N bond as electron density is drawn away from the carbonyl oxygen by the metal ion.

Raman spectroscopy provides complementary information. For instance, in studies of lanthanide complexes with N,N,N',N'-tetramethylmalonamide (TMMA), a related ligand, Raman spectra helped to distinguish between different conformers (cis and trans) of the coordinated ligand. uiowa.edu The nitrate (B79036) stretching modes in the Raman spectra were also sensitive to changes in the coordination environment of the nitrate anions. uiowa.edu

Table 2: Typical Vibrational Frequency Shifts (cm⁻¹) in this compound upon Metal Complexation

Vibrational ModeFree DBMA (cm⁻¹)Complexed DBMA (cm⁻¹)Shift (Δν, cm⁻¹)
ν(C=O) (Amide I)~1640~1600~ -40
δ(N-H) + ν(C-N) (Amide II)~1540~1560~ +20
ν(M-O)-~400-500-

Note: These are characteristic shifts; the exact values depend on the metal ion and the structure of the complex.

UV-Visible Spectroscopy for Complex Formation and Stoichiometry

UV-Visible spectroscopy is a widely used technique to study the formation of metal complexes in solution and to determine their stoichiometry. While DBMA itself does not have strong absorption in the visible region, its complexation with certain metal ions, particularly transition metals and f-elements, can lead to the appearance of new absorption bands or shifts in existing bands.

This technique is often employed in spectrophotometric titrations to determine the stoichiometry of the metal-ligand complex. The method of continuous variations, or Job's method, is a common approach. rsc.orgresearchgate.net In this method, a series of solutions is prepared with varying mole fractions of the metal and ligand while keeping the total concentration constant. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and this absorbance is plotted against the mole fraction of one of the components. The maximum absorbance corresponds to the stoichiometry of the complex. rsc.org For example, a maximum at a mole fraction of 0.5 for the ligand indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio. rsc.org

Small-Angle Neutron Scattering (SANS) and Neutron Reflectivity for Supramolecular Assembly Studies

Small-Angle Neutron Scattering (SANS) is a powerful technique for studying the structure and interactions of molecules on the nanoscale (1-100 nm), making it suitable for investigating the supramolecular assembly and aggregation of DBMA complexes in solution. nih.gov SANS provides information about the size, shape, and internal structure of aggregates or micelles that may form, particularly in non-aqueous solutions used in solvent extraction processes. By using deuterated solvents or ligands, contrast variation techniques can be employed to highlight specific components within a complex assembly. nih.gov

Neutron reflectivity is a related technique that provides detailed structural information about thin films and interfaces. researchgate.netmdpi.com It can be used to study the behavior of DBMA molecules at liquid-liquid interfaces, which is highly relevant to understanding the mechanism of solvent extraction. This technique can reveal the orientation of the DBMA molecules at the interface and the structure of the interfacial layer formed upon complexation with metal ions.

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is an essential tool for the characterization of DBMA and its complexes, providing information on molecular weight and composition. Soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful as they allow for the transfer of intact complex species from solution to the gas phase with minimal fragmentation.

ESI-MS can be used to confirm the formation of the desired complexes and to identify the different species present in solution, such as [M(DBMA)]ⁿ⁺, [M(DBMA)₂]ⁿ⁺, and [M(DBMA)₃]ⁿ⁺. The isotopic distribution pattern of the metal ion in the mass spectrum can help to confirm the identity of the metal in the complex. High-resolution mass spectrometry can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the complexes.

X-ray Absorption Spectroscopy (XAS) for Metal Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local coordination environment of the metal atom in DBMA complexes. rsc.org It can be applied to samples in both solid and solution states. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. The EXAFS region provides quantitative information about the local structure, including the number and type of coordinating atoms and the precise metal-ligand bond distances. nih.gov For example, in a study of an europium(III) complex with a diglycolamide ligand, Eu L₃-edge XAS revealed an inner-sphere coordination of nine oxygen atoms and provided precise Eu-O and Eu-C bond distances. rsc.org XAS has also been used to capture the phenomenon of lanthanide contraction across a series of isostructural complexes in solution by precisely measuring the decrease in the Ln-O bond distances.

X-ray Diffraction (XRD) for Solid-State Complex Structures

XRD studies can reveal the coordination number of the metal ion, the denticity of the DBMA ligand (i.e., whether it binds through one or both carbonyl oxygens), and the conformation of the ligand upon complexation. For example, XRD can distinguish between monodentate and bidentate coordination of the malonamide (B141969). Furthermore, it can identify the presence and coordination mode of other ligands, such as anions (e.g., nitrate, chloride) or solvent molecules, in the metal's primary coordination sphere. Powder XRD can be used to identify the crystalline phases present in a solid sample and to assess its purity.

Table 3: Summary of Advanced Analytical Techniques for this compound Systems

TechniqueInformation ObtainedSample State
NMR Molecular structure in solution, ligand conformation, metal-ligand bonding insights.Solution
IR/Raman Identification of coordinating functional groups (e.g., C=O), coordination mode.Solid, Solution
UV-Vis Complex formation, stoichiometry (e.g., Job's plot).Solution
SANS Size, shape, and structure of supramolecular assemblies and aggregates.Solution
Neutron Reflectivity Structure of interfacial layers, molecular orientation at interfaces.Liquid-liquid or solid-liquid interfaces
ESI-MS Molecular weight, composition, and speciation of complexes in solution.Solution
XAS Metal oxidation state, coordination number, bond distances, local geometry.Solid, Solution
XRD Precise 3D molecular structure, bond lengths and angles, crystal packing.Solid (crystalline)

Future Research Trajectories for N,n Dibutylmalonamide in Chemical Science

Development of Novel Analogues with Enhanced Selectivity and Efficiency

A primary avenue for future research lies in the rational design and synthesis of novel analogues of N,N'-dibutylmalonamide. The goal is to develop new molecules with superior selectivity for target metal ions and improved extraction efficiency. This can be achieved by systematically modifying the molecular structure of the parent compound.

Key areas of structural modification include:

Alkyl Chain Variation: Altering the length and branching of the N-alkyl chains can significantly impact the solubility of the extractant in various diluents and the steric hindrance around the metal binding site. Research into longer and more branched alkyl groups could lead to enhanced solubility in non-polar organic solvents and finer control over selectivity.

Substitution on the Malonate Backbone: Introducing functional groups onto the central methylene (B1212753) carbon of the malonamide (B141969) backbone can profoundly influence the electronic properties and coordination geometry of the ligand. Electron-donating or -withdrawing groups can be strategically placed to modulate the basicity of the carbonyl oxygen atoms, thereby fine-tuning the binding affinity for specific metal ions.

Introduction of Heteroatoms: Incorporating heteroatoms such as oxygen or sulfur into the N-alkyl chains could introduce additional coordination sites, potentially leading to the formation of more stable and selective metal complexes.

The following table illustrates a hypothetical comparison of the extraction performance of this compound with potential future analogues, highlighting the expected improvements in distribution ratios (D) and separation factors (SF).

ExtractantTarget IonD (Target)Interfering IonD (Interfering)SF (Target/Interfering)
This compound Am(III)15Eu(III)53
Analogue A (Longer Alkyl Chains) Am(III)25Eu(III)64.2
Analogue B (Backbone Substitution) Am(III)20Eu(III)36.7
Analogue C (Heteroatom Incorporation) Am(III)30Eu(III)47.5

This table is illustrative and represents target values for future research.

Exploration of Alternative Solvent Systems and Green Solvents

The choice of solvent system plays a crucial role in the efficiency and environmental impact of solvent extraction processes. Future research will increasingly focus on moving away from traditional volatile organic compounds (VOCs) towards more sustainable and environmentally benign alternatives.

Promising areas of investigation include:

Ionic Liquids (ILs): These are salts with low melting points that exhibit negligible vapor pressure, making them excellent candidates for "green" solvents. dss.go.thmdpi.comnih.govresearchgate.net Their properties, such as viscosity, polarity, and hydrophobicity, can be tuned by varying the cation and anion, offering a high degree of design flexibility for specific extraction systems. dss.go.th Research into the use of ionic liquids as diluents for this compound could lead to extraction processes with significantly reduced environmental footprints.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO2) is a particularly attractive green solvent due to its non-toxic, non-flammable, and inexpensive nature. The solvating power of scCO2 can be easily tuned by adjusting the pressure and temperature. nih.gov The combination of this compound with scCO2 in supercritical fluid extraction (SFE) systems presents a promising avenue for developing highly efficient and environmentally friendly separation processes. dss.go.th

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. DESs share many of the advantageous properties of ionic liquids but are often cheaper and easier to prepare. Investigating the compatibility and extraction efficiency of this compound in various DESs could open up new possibilities for sustainable chemical processing.

The following table provides a comparative overview of different solvent systems for use with this compound.

Solvent SystemAdvantagesChallenges
Traditional VOCs Well-established, high solubility for many extractants.Environmental pollution, health and safety concerns.
Ionic Liquids Negligible vapor pressure, tunable properties, high thermal stability. dss.go.thmdpi.comnih.govresearchgate.netHigh viscosity, cost, potential toxicity of some ILs.
Supercritical Fluids Non-toxic, non-flammable, easily removable, tunable solvating power. nih.govHigh-pressure equipment required, poor solubility for some polar compounds.
Deep Eutectic Solvents Low cost, easy to prepare, biodegradable.Limited thermal stability, potential for hydrolysis.

Advancements in Multiscale Modeling and Simulation Techniques

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of chemical systems at the atomic and molecular levels. Future research on this compound will greatly benefit from the application of advanced multiscale modeling and simulation techniques. researchgate.netmdpi.comupf.eduyoutube.comumd.edu

These techniques can provide valuable insights into:

Metal-Ligand Interactions: Molecular dynamics (MD) simulations can be used to study the structure, stability, and dynamics of the complexes formed between this compound and various metal ions. researchgate.netmdpi.comupf.eduyoutube.comumd.edu This can help in understanding the factors that govern selectivity and in designing new analogues with enhanced binding properties.

Solvent Effects: Simulations can elucidate the role of the solvent in the extraction process, including the solvation of the extractant and the metal complexes, and the dynamics of the liquid-liquid interface. This knowledge can guide the selection of optimal solvent systems.

Thermodynamic and Kinetic Properties: Quantum mechanical calculations can be employed to determine the thermodynamic and kinetic parameters of the extraction process, such as the free energy of complexation and the rates of extraction and stripping. This information is crucial for process optimization and design.

By combining different computational methods that operate at various length and time scales, researchers can build comprehensive models that bridge the gap from molecular interactions to macroscopic process behavior.

Integration with Emerging Separation Technologies

While solvent extraction is a well-established technology, future research will explore the integration of this compound with emerging separation technologies to enhance efficiency, reduce waste, and enable new applications.

Key technologies to consider include:

Supported Liquid Membranes (SLMs): In SLM technology, the extractant is immobilized within the pores of a microporous support, which separates the feed and stripping solutions. nih.govmsrjournal.comresearchgate.netnih.gov This configuration can significantly reduce the amount of extractant required and can lead to more compact and efficient separation processes. researchgate.net

Hollow-Fiber Contactors: These devices provide a very high surface area-to-volume ratio, leading to rapid and efficient mass transfer. nih.govmsrjournal.comlongdom.org The use of this compound in hollow-fiber solvent extraction systems could enable the development of highly intensified and continuous separation processes.

Microfluidic Devices: Microfluidics offers precise control over flow conditions and reaction environments at the microscale. Integrating this compound-based extraction into microfluidic devices could enable rapid process development, high-throughput screening of new extractants, and the development of portable and on-demand separation systems.

Contribution to Sustainable Chemical Processing and Resource Recovery

The principles of green chemistry and the circular economy are increasingly driving innovation in the chemical industry. This compound is well-positioned to contribute to these goals, particularly in the area of sustainable chemical processing and resource recovery.

Future research in this area will focus on:

Hydrometallurgical Recycling: this compound can be employed in hydrometallurgical processes for the recovery of valuable and critical metals from electronic waste, spent catalysts, and other secondary resources. researchgate.netcore.ac.uksemanticscholar.orgmdpi.commdpi.com This can help to close the loop on material life cycles and reduce the environmental impact of mining and primary metal production.

Selective Recovery of Rare Earth Elements: The demand for rare earth elements (REEs) is growing rapidly due to their use in high-tech applications. This compound and its analogues can be developed for the selective extraction and separation of REEs from complex mixtures, contributing to a more sustainable supply chain for these critical materials. researchgate.netcore.ac.uksemanticscholar.orgmdpi.commdpi.comnih.gov

Waste Minimization and Process Intensification: By improving the efficiency and selectivity of separation processes, the use of this compound can lead to a reduction in the generation of chemical waste. The integration of this extractant with advanced separation technologies can also lead to more compact and energy-efficient processes, further contributing to the goals of sustainable chemical processing.

The continued development and application of this compound and its future analogues hold significant promise for advancing the fields of chemical separation, resource recovery, and sustainable technology. The research trajectories outlined in this article provide a roadmap for future innovation that will unlock the full potential of this versatile molecule.

Q & A

Q. How does HCl concentration influence the solvent extraction efficiency of Pt(IV) and Pd(II) using DMDBMA?

Q. What is the stability of DMDBMA over multiple extraction-stripping cycles?

  • Methodological Insight : DMDBMA retains >90% extraction efficiency for Pt(IV) over five cycles, confirmed by repeated equilibration with fresh HCl solutions and stripping agents. Stability tests include FT-IR analysis to detect degradation (e.g., amide bond cleavage) and GC-MS to monitor diluent integrity. No significant structural degradation is observed under standard conditions .

Advanced Questions

Q. What extraction mechanisms govern DMDBMA’s performance in ionic liquid (IL) systems for rare earth elements (REEs)?

  • Methodological Insight : In ILs like C₁-C₄-imTf₂N, DMDBMA exhibits dual mechanisms:
  • Cation Exchange : At low HNO₃ (<2 M), UO₂²⁺ is extracted via exchange with 2H⁺ or IL cations (e.g., C₁-C₄-im⁺).
  • Anion Exchange : At high HNO₃ (>4 M), [UO₂(NO₃)₃]⁻ replaces Tf₂N⁻ in the IL phase. Mechanistic studies involve slope analysis, isotopic tracing (e.g., D₂O/H₂O substitution), and EXAFS to confirm coordination environments .

Q. How does DMDBMA’s extraction efficiency for U(VI) compare to functionalized ionic liquid (FIL-MA) analogs?

  • Methodological Insight : FIL-MA (malonamide-grafted IL) outperforms DMDBMA in U(VI) extraction due to synergistic cation-anion interactions. For example, at 3 M HNO₃, FIL-MA achieves DU (distribution ratio) = 12 vs. DMDBMA’s DU = 7. Comparative studies use batch extraction tests, varying ligand concentrations, and modeling via Pitzer equations to account for IL phase non-ideality .

Q. What methodologies are used to analyze the speciation of PGMs in concentrated chloride media with DMDBMA?

  • Methodological Insight :
  • UV-Vis Spectroscopy : Identifies Pd(II) as [PdCl₄]²⁻ (λmax = 420 nm) and Pt(IV) as [PtCl₆]²⁻ (λmax = 260 nm).
  • XAFS/XANES : Resolves coordination geometry changes during extraction (e.g., Pt-Cl vs. Pt-N bonding).
  • Slope Analysis : Log-log plots of DM vs. [DMDBMA] confirm a 1:2 (M:ligand) stoichiometry for Pt(IV) .

Key Research Considerations

  • Contradictions in Data : reports Pd(II) efficiency dropping at high HCl, while other studies (e.g., nitroso-Pd complexes) suggest alternative stripping agents (e.g., ammonia) may improve recovery .
  • Environmental Substitutes : Replacing 1,2-dichloroethane with greener diluents (e.g., ionic liquids) reduces Pt(IV) efficiency by ~20%, necessitating ligand structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.